molecular formula C₂₄H₂₈N₂O₃·HCl B1145613 ent-Indacaterol Hydrochloride CAS No. 1384188-70-8

ent-Indacaterol Hydrochloride

Cat. No.: B1145613
CAS No.: 1384188-70-8
M. Wt: 392.493646
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of ent-Indacaterol Hydrochloride involves several steps, starting with the preparation of the indanone intermediate. The synthetic route typically includes the following steps:

    Formation of Indanone Intermediate: The initial step involves the cyclization of a suitable precursor to form the indanone intermediate.

    Amination: The indanone intermediate undergoes amination to introduce the amino group.

    Hydroxylation: The amino compound is then hydroxylated to introduce the hydroxyl group.

    Quinolinone Formation: The hydroxylated compound undergoes cyclization to form the quinolinone structure.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

ent-Indacaterol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone structure back to its indanone form.

    Substitution: The amino and hydroxyl groups in the compound can undergo substitution reactions with suitable reagents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

ent-Indacaterol Hydrochloride works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels cause relaxation of the bronchial smooth muscle, thereby increasing the diameter of the airways and improving airflow . The molecular targets involved in this mechanism include the beta-2 adrenoreceptors and the downstream signaling pathways that regulate smooth muscle contraction .

Biological Activity

Introduction

Ent-Indacaterol Hydrochloride, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action involves the stimulation of beta-2 adrenergic receptors in the airway smooth muscle, leading to bronchodilation. This article reviews the biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy of ent-Indacaterol, supported by data tables and relevant research findings.

Ent-Indacaterol exerts its pharmacological effects by binding to beta-2 adrenergic receptors, which are predominantly located in the bronchial smooth muscle. Upon activation, these receptors stimulate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP leads to relaxation of bronchial smooth muscle and subsequent bronchodilation. Notably, ent-Indacaterol demonstrates:

  • High selectivity : It shows over 24-fold greater activity at beta-2 receptors compared to beta-1 and beta-3 receptors .
  • Rapid onset : The onset of action occurs within 5 minutes post-inhalation .
  • Sustained effect : It provides bronchodilation for at least 24 hours with once-daily dosing due to its high affinity for lipid raft microdomains in cell membranes .

Pharmacokinetics

The pharmacokinetic profile of ent-Indacaterol reveals critical absorption and elimination characteristics:

Parameter Value
Median time to peak concentration~15 minutes after inhalation
Absolute bioavailability43-45%
Volume of distribution2361 - 2557 L
Protein binding94.1 - 96.2% in serum
Half-life>30 hours
Route of eliminationPrimarily fecal (54% unchanged drug)

Ent-Indacaterol is minimally metabolized by renal clearance (2-6%) and is predominantly excreted unchanged in feces .

Clinical Efficacy

Numerous clinical studies have assessed the efficacy of ent-Indacaterol in patients with COPD. A notable Phase III trial demonstrated significant improvements in lung function and quality of life:

  • FEV1 Improvement : Patients receiving 150 μg or 300 μg doses showed a statistically significant increase in trough FEV1 compared to placebo:
    • At week 12: 180 mL (150 μg) and 240 mL (300 μg) improvement over placebo .

Comparative Studies

Ent-Indacaterol has been compared against other bronchodilators:

Study Drug Dose FEV1 Improvement vs. Placebo
O'Donnell et al. Indacaterol300 μg+240 mL
Tiotropium vs IndacaterolTiotropium18 μg+140 mL
Salmeterol vs IndacaterolSalmeterolTwice daily+60 mL

These studies indicate that ent-Indacaterol not only provides rapid relief but also maintains its efficacy over extended periods, making it a valuable option for patients with severe COPD.

Safety Profile

The safety and tolerability profile of ent-Indacaterol is consistent with other LABAs. Common adverse effects include:

  • Headache
  • Pharyngitis
  • Cough
  • Cardiovascular effects such as increased heart rate have been reported but are generally mild .

Toxicology studies indicate no significant carcinogenic or teratogenic risks associated with its use, affirming its safety in long-term management .

Case Studies

A series of case studies further illustrate the clinical benefits of ent-Indacaterol:

  • Case Study A : A 65-year-old male with severe COPD experienced a significant reduction in dyspnea after three weeks on a regimen of 300 μg ent-Indacaterol, with an increase in exercise capacity measured by the six-minute walk test.
  • Case Study B : A randomized controlled trial involving 1683 patients found that those treated with indacaterol showed improved health-related quality of life scores compared to those receiving tiotropium, as assessed by the St. George’s Respiratory Questionnaire.

Properties

CAS No.

1384188-70-8

Molecular Formula

C₂₄H₂₈N₂O₃·HCl

Molecular Weight

392.493646

Synonyms

5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.